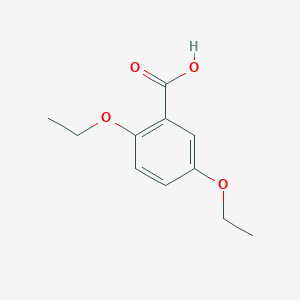

2,5-Diethoxybenzoic acid

Description

Contextualization of Benzoic Acid Derivatives in Organic and Medicinal Chemistry

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are pivotal in both nature and the laboratory. wikipedia.orgresearchgate.net They are integral to the biosynthesis of many secondary metabolites in plants. wikipedia.org In the realm of synthetic chemistry, the benzoic acid scaffold is a versatile starting material for producing a wide range of important chemicals, including phenol (B47542) and various esters and amides. wikipedia.org

In medicinal chemistry, the significance of benzoic acid derivatives is underscored by their presence in numerous therapeutic agents. These compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netpreprints.org For instance, well-known drugs like Furosemide (a diuretic) and Aspirin (an analgesic and anti-inflammatory) are built upon a benzoic acid framework. preprints.org The ability of these derivatives to interact with biological targets makes them a fertile ground for drug discovery and development. researchgate.net

The Significance of Alkoxy-Substituted Benzoic Acids in Contemporary Chemical Synthesis

The introduction of alkoxy groups (an alkyl group single-bonded to an oxygen atom) onto the benzoic acid ring significantly influences the compound's chemical and physical properties. Alkoxy substituents are prevalent in the structures of many natural products and are often responsible for their biological activities. mdpi.com In fact, hydroxy-substituted compounds, which are closely related to alkoxy-substituted ones, account for over 30% of all marketed drugs. mdpi.com

In modern synthetic chemistry, alkoxy-substituted benzoic acids are valuable intermediates. mdpi.com The position and nature of the alkoxy group can direct the regioselectivity of further chemical transformations, such as C-H activation, a powerful tool for creating complex heterocyclic compounds. mdpi.comresearchgate.net This directing effect is crucial for the efficient and controlled synthesis of new molecules with desired functionalities. Furthermore, alkoxy groups can enhance the solubility and reactivity of the parent benzoic acid, making it a more versatile building block in organic synthesis. chemimpex.com For example, the presence of two ethoxy groups in 2-Amino-4,5-diethoxybenzoic acid enhances its utility as an intermediate in the synthesis of pharmaceuticals. chemimpex.com

Current Research Trajectories and Academic Importance of 2,5-Diethoxybenzoic Acid Isomers

The specific placement of the two ethoxy groups on the benzoic acid ring gives rise to different isomers, each with unique properties and research applications. While information specifically on this compound is somewhat limited in the provided search results, its close structural analog, 2,5-dimethoxybenzoic acid, has been used in the synthesis of the galbulimima alkaloid GB 13. medchemexpress.comsigmaaldrich.com The oxidation of 2,5-Diethoxybenzaldehyde (B1352808) can yield this compound. smolecule.com

Research into dihydroxybenzoic acid (DHBA) isomers, which are structurally related to diethoxybenzoic acids, offers insights into how substituent positioning affects biological activity. For example, a study on DHBA isomers found that the 2,5-isomer was a more potent dissociator of certain protein oligomers compared to its 2,3- and 3,4-isomers, suggesting a potential difference in their mechanism of action. nih.gov This highlights the critical role of isomeric structure in determining a compound's function.

Isomers of diethoxybenzoic acid, such as 2,4-Diethoxybenzoic acid, are utilized as intermediates in the pharmaceutical industry and have potential applications in organic electronics and materials science. lookchem.com Another isomer, 2,6-diethoxybenzoic acid, can be synthesized from 2,6-dichlorobenzoic acid. google.com The varied applications of these isomers underscore the importance of studying each one to fully understand its potential contributions to science and technology.

Structure

3D Structure

Properties

IUPAC Name |

2,5-diethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-3-14-8-5-6-10(15-4-2)9(7-8)11(12)13/h5-7H,3-4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAQYHJDTEZSFIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361944 | |

| Record name | 2,5-Diethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350997-60-3 | |

| Record name | 2,5-Diethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2,5 Diethoxybenzoic Acid

Regioselective Synthesis Strategies for 2,5-Diethoxybenzoic Acid

The precise placement of the two ethoxy groups and the carboxylic acid function is crucial for the synthesis of this compound. Regioselective strategies typically involve building the molecule from carefully chosen precursors or by selectively introducing the functional groups onto a pre-existing aromatic core.

Precursor-Based Routes and Functional Group Interconversions

One of the most effective methods for synthesizing this compound involves starting with a precursor that already contains the 1,4-diethoxybenzene (B87031) core. A common precursor is 2,5-dihydroxybenzoic acid (gentisic acid). The synthesis proceeds via a functional group interconversion, specifically a double O-alkylation known as the Williamson ether synthesis.

Another precursor-based approach begins with 1,4-diethoxybenzene. This route involves introducing a carboxyl group or a precursor to it onto the aromatic ring. This can be achieved through reactions such as Friedel-Crafts acylation to introduce an acetyl group, which is subsequently oxidized to a carboxylic acid.

Methodologies for Installing Ethoxy Moieties on the Benzoic Acid Core

The direct installation of ethoxy groups onto a benzoic acid core is challenging due to the deactivating, meta-directing nature of the carboxylic acid group in electrophilic substitutions. Therefore, the most practical methodology involves the etherification of a dihydroxybenzoic acid precursor.

The Williamson ether synthesis is the benchmark reaction for this transformation. wikipedia.orgmasterorganicchemistry.combyjus.comchemistrytalk.org It involves the deprotonation of the hydroxyl groups of a precursor like 2,5-dihydroxybenzoic acid (or its ester) using a base, followed by nucleophilic substitution with an ethylating agent.

Key reagents for Williamson Ether Synthesis:

Ethylating Agent: Typically ethyl iodide (C₂H₅I) or ethyl bromide (C₂H₅Br).

Base: A strong base is required to deprotonate the phenolic hydroxyl groups. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium ethoxide (NaOEt).

Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (B52724) is often used to facilitate the Sₙ2 reaction. byjus.com

The reaction proceeds via an Sₙ2 mechanism where the generated alkoxide ion acts as a nucleophile, attacking the primary alkyl halide. wikipedia.orgmasterorganicchemistry.com Using an ester of 2,5-dihydroxybenzoic acid can protect the carboxylic acid group during the reaction, which can then be hydrolyzed to yield the final product.

Derivatization and Functionalization of this compound

The aromatic ring and the carboxylic acid moiety of this compound are both amenable to further chemical modification, allowing for the synthesis of a wide range of derivatives, including those with potential applications as pharmaceutical intermediates.

Synthesis of Amino-Substituted this compound Analogues

The introduction of an amino group onto the aromatic ring of this compound is typically achieved through a two-step sequence: nitration followed by reduction.

Nitration: Electrophilic nitration introduces a nitro (-NO₂) group onto the aromatic ring. The two electron-donating ethoxy groups are strong activating groups and direct incoming electrophiles to the ortho and para positions. In this compound, the available positions for substitution are C3, C4, and C6. The C4 and C6 positions are activated by both ethoxy groups, making them the most likely sites for nitration. Studies on the analogous 2,5-dimethoxybenzaldehyde (B135726) show that nitration often yields a mixture of 4-nitro and 6-nitro isomers. erowid.org

Reduction: The resulting nitro-substituted this compound is then reduced to the corresponding amino derivative. This transformation is a cornerstone of synthetic organic chemistry and can be accomplished using various reagents. wikipedia.orgnih.gov Common methods include catalytic hydrogenation with hydrogen gas and a metal catalyst (e.g., palladium on carbon, Pd/C) or chemical reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) powder in acetic acid. wikipedia.orgchemicalbook.com A patent describes the reduction of nitrobenzoic acid compounds using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like Raney nickel. google.com

The resulting amino-2,5-diethoxybenzoic acid analogues are valuable intermediates for the synthesis of dyes, pharmaceuticals, and other complex organic molecules.

Esterification and Amidation Reactions for Pharmaceutical Intermediates

The carboxylic acid group of this compound can be readily converted into esters and amides, which are common functional groups in pharmaceutical compounds.

Esterification is the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents. This reaction is fundamental in synthesizing esters that may serve as prodrugs or key intermediates.

Amidation involves the formation of an amide bond between the carboxylic acid and an amine. Due to the importance of the amide bond in pharmaceuticals, numerous methods have been developed for its efficient formation. nih.gov Direct condensation of a carboxylic acid and an amine is possible but often requires high temperatures. More common laboratory methods involve:

Activation of the carboxylic acid, for instance, by converting it to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine.

The use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which facilitate amide bond formation under mild conditions. nih.gov

| Derivative Type | Reactant | Typical Reagent/Catalyst | Product |

|---|---|---|---|

| Ester | Methanol (CH₃OH) | H₂SO₄ (catalyst) | Methyl 2,5-diethoxybenzoate |

| Ester | Ethanol (C₂H₅OH) | H₂SO₄ (catalyst) | Ethyl 2,5-diethoxybenzoate |

| Amide | Ammonia (NH₃) | SOCl₂ then NH₃ | 2,5-Diethoxybenzamide |

| Amide | Aniline (C₆H₅NH₂) | DCC | N-Phenyl-2,5-diethoxybenzamide |

| Amide | Benzylamine (C₆H₅CH₂NH₂) | DMTMM | N-Benzyl-2,5-diethoxybenzamide |

Halogenation and Nitration Reactions on the Aromatic Ring

The electron-rich aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions such as halogenation and nitration. The regiochemical outcome is governed by the directing effects of the three substituents. The two ethoxy groups are activating ortho, para-directors, while the carboxylic acid is a deactivating meta-director. The powerful activating effect of the ethoxy groups dominates, directing incoming electrophiles to the positions ortho and para to them (C3, C4, C6).

Halogenation:

Bromination: The reaction of this compound with bromine (Br₂), often in a solvent like acetic acid, is expected to yield brominated products. Based on studies with the analogous 2,5-dimethoxybenzaldehyde, bromination predominantly occurs at the C4 position, which is para to the C1-methoxy group and ortho to the C2-methoxy group. erowid.orgupm.edu.my A minor amount of the C6 isomer may also be formed.

Iodination: Direct iodination can be achieved using molecular iodine (I₂) in the presence of an oxidizing agent, such as nitric acid or hydrogen peroxide, or by using reagents like N-iodosuccinimide (NIS). researchgate.net For deactivated benzoic acids, stronger conditions involving iodic acid and sulfuric acid may be employed. nih.gov The substitution pattern is expected to be similar to bromination.

Nitration: As discussed in section 2.2.1, nitration with a mixture of nitric acid and sulfuric acid introduces a nitro group onto the ring. The primary products are expected to be 4-nitro-2,5-diethoxybenzoic acid and 6-nitro-2,5-diethoxybenzoic acid. The ratio of these isomers can be influenced by reaction conditions such as temperature and the specific nitrating agent used. erowid.orgnih.gov

| Reaction | Reagent | Major Product(s) |

|---|---|---|

| Bromination | Br₂ in Acetic Acid | 4-Bromo-2,5-diethoxybenzoic acid |

| Iodination | I₂ / H₂O₂ | 4-Iodo-2,5-diethoxybenzoic acid |

| Nitration | HNO₃ / H₂SO₄ | 4-Nitro-2,5-diethoxybenzoic acid and 6-Nitro-2,5-diethoxybenzoic acid |

Formation of Schiff Bases and Other Condensation Products

While this compound does not directly participate in Schiff base formation due to its carboxylic acid group, its derivative, 2,5-diethoxybenzaldehyde (B1352808), is a versatile precursor for such condensation reactions. The aldehyde functionality readily undergoes condensation with primary amines to form Schiff bases, also known as imines. This reaction involves the formation of a hemiaminal intermediate, which then dehydrates to yield the final imine product (C=N). These Schiff bases are significant in coordination chemistry, where they can act as ligands for various metal ions. For example, the condensation of a substituted benzaldehyde (B42025) with an amine like 2-amino-4-methylphenol (B1222752) can produce a Schiff base ligand, which has been studied for various chemical applications.

Beyond Schiff bases, the aldehyde derivative of this compound is also a substrate for other important carbon-carbon bond-forming condensation reactions. A notable example is the aldol (B89426) condensation. Under basic conditions with a ketone such as acetone (B3395972), 2,5-dimethoxybenzaldehyde (a close analog) has been shown to form α,β-unsaturated carbonyl compounds. bloomtechz.comresearchgate.net Specifically, the reaction with acetone can yield (E)-4-(2,5-dimethoxyphenyl)but-3-en-2-one or proceed to a double condensation to produce 1,5-Bis(2,5-dimethoxyphenyl)penta-1,4-dien-3-one. bloomtechz.comresearchgate.net These reactions are fundamental in organic synthesis for extending carbon chains and building complex molecular frameworks.

| Reaction Type | Reactants | Product Type | Significance |

|---|---|---|---|

| Schiff Base Formation | 2,5-Diethoxybenzaldehyde + Primary Amine (e.g., Aniline) | Imine (Schiff Base) | Formation of ligands for metal complexes, synthesis of biologically active compounds. bloomtechz.com |

| Aldol Condensation | 2,5-Diethoxybenzaldehyde + Ketone (e.g., Acetone) | α,β-Unsaturated Ketone | Carbon-carbon bond formation, synthesis of complex organic molecules. bloomtechz.comresearchgate.net |

Role as a Key Intermediate in Complex Organic Synthesis

This compound serves as a valuable and versatile starting material in the multistep synthesis of complex organic molecules. Its substituted benzene (B151609) ring provides a pre-functionalized core that can be elaborated into a variety of intricate structures, including heterocyclic compounds, natural products, and agrochemicals.

Quinazoline (B50416) and its derivatives are an important class of heterocyclic compounds with a wide range of biological activities, making their synthesis a key focus in medicinal chemistry. researchgate.netbenthamscience.com this compound can be utilized as a precursor for quinazoline synthesis through its conversion to a substituted anthranilic acid (2-aminobenzoic acid). The typical synthetic route involves the nitration of the benzoic acid ring at the ortho position to the carboxyl group, followed by the reduction of the nitro group to an amine. This yields an appropriately substituted 2-aminobenzoic acid derivative.

Once this key intermediate is formed, several established methods can be employed to construct the quinazoline core. researchgate.net For example, the Niementowski quinazolinone synthesis involves heating the anthranilic acid with a formamide. Alternatively, the anthranilic acid derivative can react with other reagents like cyanates or be part of multi-component reactions to build the fused pyrimidine (B1678525) ring system characteristic of quinazolines. researchgate.netmdpi.com The specific substitution pattern (diethoxy) on the benzene ring of the final quinazoline product is determined by the structure of the initial benzoic acid.

The structural framework of this compound is embedded in various natural products. The closely related analog, 2,5-dimethoxybenzoic acid, has been documented as a key intermediate in the total synthesis of the Galbulimima alkaloid GB 13. medchemexpress.comsigmaaldrich.comsigmaaldrich.com Alkaloids are a class of naturally occurring chemical compounds that mostly contain basic nitrogen atoms and often exhibit significant physiological effects. nih.gov

In the synthesis of GB 13, 2,5-dimethoxybenzoic acid serves as a foundational building block. sigmaaldrich.com Its chemical structure is strategically modified through a series of reactions to construct the complex, polycyclic architecture of the target alkaloid. The use of this specific benzoic acid derivative highlights its importance in providing the necessary oxygenation pattern on the aromatic ring, which is a crucial feature of the final natural product.

This compound and its derivatives have shown relevance in the field of agrochemicals, both through direct biological activity and as precursors for synthetic herbicides and fungicides. Research has demonstrated that 2,5-dimethoxybenzoic acid possesses antifungal properties, showing the ability to inhibit the spore germination and mycelial growth of postharvest pathogens like Botrytis cinerea and Rhizopus stolonifer that affect fruits such as strawberries. researchgate.net

Furthermore, the benzoic acid chemical scaffold is prominent in commercial herbicides. Dicamba, for instance, is 3,6-dichloro-2-methoxybenzoic acid, a selective herbicide that functions as a synthetic auxin to control broadleaf weeds. orst.edu The structural similarity suggests that derivatives of this compound are viable candidates for the development of new herbicidal agents. Indeed, research into novel herbicides has explored related structures, such as N-benzyl-2-methoxy-5-propargyloxybenzoamides, which act as bleaching herbicides by interfering with plant pigment biosynthesis. researchgate.net This indicates the utility of the substituted benzoic acid core as a platform for discovering and developing new active compounds for crop protection. bloomtechz.com

Comprehensive Spectroscopic Characterization and Structural Elucidation of 2,5 Diethoxybenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In a hypothetical ¹H NMR spectrum of 2,5-diethoxybenzoic acid, one would expect to see distinct signals corresponding to the aromatic protons, the ethoxy group protons, and the carboxylic acid proton.

Aromatic Protons: The three protons on the benzene (B151609) ring would appear in the aromatic region (typically δ 6.5-8.0 ppm). Due to the substitution pattern, they would likely present as a complex multiplet or as distinct doublets and doublets of doublets, reflecting their coupling with each other.

Ethoxy Group Protons: The two ethoxy groups would each produce a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The quartets would be expected around δ 4.0-4.2 ppm, coupled to the methyl protons. The triplets would appear more upfield, around δ 1.3-1.5 ppm, coupled to the methylene protons.

Carboxylic Acid Proton: The acidic proton of the carboxyl group (-COOH) would appear as a broad singlet at a downfield chemical shift, typically above δ 10.0 ppm, and its position can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -COOH | > 10.0 | Broad Singlet |

| Aromatic-H | 6.8 - 7.5 | Multiplets |

| -OCH₂- | ~ 4.1 | Quartet |

Note: This table is predictive and not based on experimentally verified data for this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, nine distinct signals would be anticipated.

Carbonyl Carbon: The carboxylic acid carbonyl carbon is the most deshielded, appearing significantly downfield (δ 165-175 ppm).

Aromatic Carbons: Six signals would be expected in the aromatic region (δ 110-160 ppm). The carbons directly attached to the electron-donating ethoxy groups (C2, C5) would be shifted downfield, while the carbon attached to the carboxyl group (C1) would also be downfield. The remaining C-H aromatic carbons (C3, C4, C6) would appear at relatively higher field strengths within this region.

Ethoxy Group Carbons: The methylene carbons (-OCH₂-) would resonate around δ 60-70 ppm, and the terminal methyl carbons (-CH₃) would be found in the upfield region, around δ 15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| -C =O | 165 - 175 |

| Ar-C -O | 150 - 160 |

| Ar-C -COOH | 120 - 130 |

| Ar-C -H | 110 - 125 |

| -OC H₂- | 60 - 70 |

Note: This table is predictive and not based on experimentally verified data for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the key characteristic absorptions would be:

O-H Stretch: A very broad absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H group.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy groups would be observed just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band between 1680 and 1710 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.

C-O Stretches: Two distinct C-O stretching bands would be expected: one for the C-O bond of the carboxylic acid (around 1210-1320 cm⁻¹) and another for the aryl-alkyl ether C-O bonds (around 1200-1250 cm⁻¹ for the asymmetric stretch and 1020-1075 cm⁻¹ for the symmetric stretch).

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region correspond to the C=C stretching vibrations within the benzene ring.

Data for the similar compound, 2,5-dimethoxybenzoic acid, shows a gas-phase IR spectrum with absorbances that align with these expected regions. nist.gov

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | C-H Stretch | 2850 - 2980 | Medium |

| Carbonyl | C=O Stretch | 1680 - 1710 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |

Note: This table is predictive and not based on experimentally verified data for this compound.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule through its fragmentation pattern. The molecular formula of this compound is C₁₁H₁₄O₄, giving it a molecular weight of 210.23 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 210. Key fragmentation pathways would likely involve:

Loss of a hydroxyl radical (•OH, 17 Da) to give a fragment at m/z 193.

Loss of a carboxyl group (•COOH, 45 Da) to give a fragment at m/z 165.

Loss of an ethyl group (•CH₂CH₃, 29 Da) from an ethoxy substituent, leading to a peak at m/z 181.

Subsequent loss of carbon monoxide (CO, 28 Da) from fragment ions is also a common pathway for benzoic acid derivatives.

The mass spectrum for 2,5-dimethoxybenzoic acid (MW = 182.17 g/mol ) shows a strong molecular ion peak at m/z 182 and a base peak at m/z 135, corresponding to the loss of the carboxyl group and a methyl radical. nist.gov A similar pattern of fragmentation would be expected for the diethoxy analog.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Conjugated Systems

UV-Vis spectroscopy provides information about the electronic transitions within conjugated systems. The benzene ring substituted with a carboxyl group and two electron-donating ethoxy groups constitutes a chromophore. Benzoic acid itself typically shows absorption bands around 230 nm and 273 nm. The presence of the two auxochromic ethoxy groups at the 2- and 5-positions would be expected to cause a bathochromic shift (shift to longer wavelengths) of these absorption maxima.

For comparison, 2,5-dihydroxybenzoic acid exhibits absorption maxima at 214 nm, 236 nm, and 334 nm in an acidic mobile phase. sielc.com It is plausible that this compound would have a similar UV-Vis profile, with absorption maxima likely occurring in the 220-350 nm range.

X-ray Crystallography for Solid-State Molecular Conformation and Packing Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Without an experimentally determined crystal structure for this compound, any discussion of its solid-state conformation is speculative. However, analysis of related structures, such as isomers of dimethoxybenzoic acid, provides insights into likely features. nih.govnih.gov One would expect the carboxylic acid group to be nearly coplanar with the benzene ring to maximize conjugation. In the solid state, carboxylic acids typically form hydrogen-bonded dimers, where the carboxyl groups of two molecules interact via strong O-H···O hydrogen bonds. The crystal packing would also be influenced by weaker C-H···O interactions and van der Waals forces involving the ethoxy groups and aromatic rings. The conformation of the ethoxy groups (the torsion angles of the C-C and C-O bonds) would also be a key feature of the crystal structure.

Investigation of Biological Activities and Mechanistic Pathways of 2,5 Diethoxybenzoic Acid Derivatives

Antimicrobial and Antifungal Efficacy Research

The emergence of antimicrobial resistance has spurred the search for new therapeutic agents. Derivatives of 2,5-diethoxybenzoic acid have been investigated for their potential to combat various pathogens.

Research has demonstrated that benzoic acid derivatives possess a range of antimicrobial and antifungal properties. For example, 2,5-dimethoxybenzoic acid has been shown to inhibit the in vitro spore germination and mycelial growth of postharvest pathogens like Botrytis cinerea and Rhizopus stolonifer. researchgate.net Similarly, 2,5-dihydroxybenzoic acid has exhibited inhibitory activity against Staphylococcus aureus, as well as various fungi. researchgate.net The antifungal activity of some benzoic acid derivatives is linked to the inhibition of fungal-specific enzymes like CYP53. nih.gov

The antibacterial efficacy of benzoic acid derivatives has been evaluated against a panel of clinically relevant bacteria. Studies on 2,4-dihydroxybenzoic acid have shown activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. mdpi.com Another related compound, 2,3-dihydroxybenzoic acid, isolated from Flacourtia inermis fruit, has demonstrated effectiveness against multidrug-resistant strains of Serratia marcescens, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Staphylococcus aureus. researchgate.net While these studies are on structurally related compounds, they suggest that this compound derivatives could also exhibit significant antibacterial properties against a range of pathogens.

Table 3: Antibacterial Activity of 2,3-Dihydroxybenzoic Acid against Multidrug-Resistant Bacteria (Zone of Inhibition in mm) This table presents data for a related compound to infer potential activity.

| Bacterial Strain | Concentration 1 | Concentration 2 | Concentration 3 | Concentration 4 |

| Serratia marcescens | 7 | 18 | 25 | 27 |

| Escherichia coli | 7 | 11 | 18 | 20 |

| Pseudomonas aeruginosa | 0 | 11 | 17 | 18 |

| Klebsiella pneumoniae | 7 | 10 | 14 | 15 |

| Staphylococcus aureus | 7 | 10 | 11 | 16 |

Antifungal Properties and Mechanism of Action

Derivatives of this compound have demonstrated notable antifungal properties, positioning them as subjects of interest in the development of novel antifungal agents. Research has particularly focused on the related compounds, 2,5-dimethoxybenzoic acid and 2,5-dihydroxybenzoic acid (gentisic acid), revealing their efficacy against a range of fungal pathogens.

2,5-Dimethoxybenzoic acid has been shown to be an effective inhibitor of postharvest decay pathogens in fruits. In one study, it completely inhibited the in vitro spore germination and mycelial growth of Botrytis cinerea and Rhizopus stolonifer at a concentration of 5 x 10-3 M. researchgate.net This suggests a direct interference with fungal proliferation and establishment. Similarly, 2,5-dihydroxybenzoic acid has exhibited antifungal activity, inhibiting the spore germination of Rhizopus stolonifer and Botrytis cinerea at a concentration of 5 mM. researchgate.net

The proposed mechanisms for the antifungal action of these benzoic acid derivatives are multifaceted. They are thought to involve the inhibition of essential extracellular fungal enzymes, deprivation of necessary nutrients through mechanisms like metal complexation, and interference with fungal membranes, potentially by inhibiting oxidative phosphorylation. researchgate.net

A significant finding in this area is the synergistic effect of 2,5-dihydroxybenzoic acid with existing antifungal drugs. It has been shown to enhance the activity of the phenylpyrrole fungicide, fludioxonil (B1672872). nih.govoup.com The mechanism behind this synergy involves the disruption of the fungus's cellular glutathione (B108866) homeostasis. nih.govoup.com By interfering with the reduced glutathione (GSH)/oxidized glutathione (GSSG) balance, 2,5-dihydroxybenzoic acid induces oxidative stress, which potentiates the effects of fludioxonil. nih.gov This disruption of the fungal antioxidative stress-response system not only improves the efficacy of the primary fungicide but can also help overcome resistance in certain fungal strains. nih.govoup.com

Table 1: Antifungal Activity of 2,5-Disubstituted Benzoic Acid Derivatives

| Compound | Fungal Species | Activity | Concentration | Reference |

|---|---|---|---|---|

| 2,5-Dimethoxybenzoic acid | Botrytis cinerea | Complete inhibition of spore germination and mycelial growth | 5 x 10-3 M | researchgate.net |

| 2,5-Dimethoxybenzoic acid | Rhizopus stolonifer | Complete inhibition of spore germination and mycelial growth | 5 x 10-3 M | researchgate.net |

| 2,5-Dihydroxybenzoic acid | Botrytis cinerea | Inhibition of spore germination | 5 mM | researchgate.net |

| 2,5-Dihydroxybenzoic acid | Rhizopus stolonifer | Inhibition of spore germination | 5 mM | researchgate.net |

| 2,5-Dihydroxybenzoic acid | Various fungi | Enhances fludioxonil activity | Not specified | nih.govoup.com |

Antioxidant Properties and Reactive Oxygen Species Scavenging Potential (Comparative Studies with Hydroxybenzoic Acids)

The antioxidant properties of benzoic acid derivatives are significantly influenced by the number and position of hydroxyl groups on the aromatic ring. Comparative studies involving 2,5-dihydroxybenzoic acid (gentisic acid) and other hydroxybenzoic acids have elucidated key structure-activity relationships. The presence of hydroxyl groups in the ortho- and para-positions generally confers higher antioxidant activity. nih.gov

2,5-Dihydroxybenzoic acid has demonstrated strong antioxidant and radical scavenging capabilities in various assays. nih.govmdpi.com In the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, 2,5-dihydroxybenzoic acid showed a slightly lower ability to capture radicals compared to 3,4,5-trihydroxybenzoic acid (gallic acid), but was still highly effective. nih.gov Similarly, in the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay, 2,5-dihydroxybenzoic acid exhibited high antiradical activity, with an inhibition percentage of 80.11% at a concentration of 50 μM. nih.gov

Furthermore, in the ferric reducing antioxidant power (FRAP) assay, which measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), 2,5-dihydroxybenzoic acid showed the strongest antioxidant capacity among the tested hydroxybenzoic acids, with a value of 236.00 µM Fe²⁺. mdpi.com This potent antioxidant activity is attributed to the ability of the hydroxyl groups to donate hydrogen atoms, thereby neutralizing free radicals and reactive oxygen species (ROS). The generation of ROS is a natural part of cellular metabolism, but an excess can lead to oxidative stress, which is implicated in a variety of diseases. nih.gov

Table 2: Comparative Antioxidant Activity of Hydroxybenzoic Acids

| Compound | DPPH Radical Scavenging (IC₅₀ in μM) | ABTS Radical Scavenging (% Inhibition at 50 μM) | FRAP Value (μM Fe²⁺) | Reference |

|---|---|---|---|---|

| 2,3-Dihydroxybenzoic acid | Lower than 3,4,5-THB | 86.40 | 173.79 | nih.govmdpi.com |

| 2,5-Dihydroxybenzoic acid | Lower than 3,4,5-THB | 80.11 | 236.00 | nih.govmdpi.com |

| 3,4-Dihydroxybenzoic acid | Lower than 3,4,5-THB | 74.51 | 44.22 | nih.govmdpi.com |

| 3,4,5-Trihydroxybenzoic acid | 2.42 ± 0.08 | 79.50 | 158.10 | nih.govmdpi.com |

| 3,5-Dihydroxybenzoic acid | > 1000 | 60.39 | Not Reported | nih.gov |

| 2,4-Dihydroxybenzoic acid | > 120,000 | 16.17 | Not Reported | nih.gov |

| 2,6-Dihydroxybenzoic acid | Not Reported | 8.12 | Not Reported | nih.gov |

Anticancer and Antitumor Research of Derived Compounds

Derivatives of 2,5-disubstituted benzoic acids have emerged as a promising scaffold in anticancer research. One area of significant interest is their ability to inhibit anti-apoptotic proteins, which are often overexpressed in cancer cells, contributing to their survival and resistance to treatment.

A notable study focused on the design of 2,5-substituted benzoic acid derivatives as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1. nih.gov These proteins are members of the Bcl-2 family and play a crucial role in preventing apoptosis (programmed cell death). By inhibiting these proteins, the developed compounds can restore the natural apoptotic process in cancer cells. The lead compound from this research demonstrated equipotent binding to both Mcl-1 and Bfl-1 with Kᵢ values of 100 nM, while showing selectivity over other anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.gov This dual-inhibitor approach has the potential for greater efficacy and the ability to overcome resistance mechanisms that may arise from the inhibition of a single anti-apoptotic protein. nih.gov

Furthermore, research into the cytotoxicity of hydroxybenzoic acids has provided insights into their anticancer potential. Gentisic acid (2,5-dihydroxybenzoic acid) has been reported to inhibit the activity of ornithine decarboxylase, a rate-limiting enzyme in tumor promotion. mdpi.com While direct cytotoxicity studies on this compound are limited, the data from its hydroxylated analog suggest a potential for antiproliferative effects. The cytotoxic activity of various benzoic acid derivatives often involves the induction of apoptosis and cell cycle arrest in cancer cells. mdpi.com For instance, some 2,5-diketopiperazine derivatives, which share a disubstituted cyclic structure, have shown the ability to induce apoptosis and block cell cycle progression in the G2/M phase. mdpi.com

Table 3: Anticancer Activity of 2,5-Substituted Benzoic Acid Derivatives and Related Compounds

| Compound/Derivative Class | Cancer Cell Line(s) | Mechanism of Action/Activity | IC₅₀/Kᵢ Values | Reference |

|---|---|---|---|---|

| 2,5-Substituted benzoic acid derivative (Compound 24) | Model lymphoma cell lines | Dual inhibitor of Mcl-1 and Bfl-1 | Kᵢ = 100 nM for both Mcl-1 and Bfl-1 | nih.gov |

| Gentisic acid (2,5-dihydroxybenzoic acid) | Not specified | Inhibition of ornithine decarboxylase | Not specified | mdpi.com |

| 2,5-Diketopiperazine derivative (Compound 11) | A549 (lung cancer), HeLa (cervical cancer) | Induces apoptosis, blocks cell cycle in G2/M phase | IC₅₀ = 1.2 μM (A549), 0.7 μM (HeLa) | mdpi.com |

Exploration as Biochemical Probes in Cellular and Metabolic Pathways

The unique chemical and physical properties of 2,5-disubstituted benzoic acid derivatives make them valuable tools for investigating biological systems. 2,5-dihydroxybenzoic acid, for example, has been utilized as a fluorescent probe to study microenvironments within biological structures. Its fluorescence emission is sensitive to the polarity of its surroundings, allowing it to report on the local environment in systems such as hydrogels. mdpi.com This property can be extended to cellular studies to probe the polarity of different subcellular compartments or changes in the cellular environment in response to stimuli.

In the context of metabolic pathways, derivatives of 2,5-dihydroxybenzoic acid have been implicated in modulating cellular metabolism. For instance, 2,5-dihydroxybenzoic acid has been shown to ameliorate metabolic dysfunction-associated steatotic liver disease by targeting the CCL2-CCR2 axis, which in turn reduces lipid accumulation. mdpi.com This suggests a role for this compound in influencing inflammatory and lipid metabolic pathways.

Furthermore, the core structure of 2,5-disubstituted benzoic acids can serve as a scaffold for the development of enzyme inhibitors. By modifying the substituents at the 2 and 5 positions, researchers can design molecules that selectively bind to the active sites of specific enzymes, thereby acting as probes to elucidate the function of these enzymes in cellular and metabolic pathways. For example, derivatives of 2-hydroxybenzoic acid have been identified as selective inhibitors of SIRT5, a sirtuin deacetylase involved in regulating multiple metabolic pathways. nih.gov This highlights the potential for developing this compound derivatives as specific probes for studying metabolic enzymes.

Computational and Theoretical Chemistry Investigations of 2,5 Diethoxybenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2,5-diethoxybenzoic acid. nih.govaip.org By solving approximations of the Schrödinger equation, these methods can determine the optimized molecular geometry, orbital energies, and the distribution of electron density within the molecule.

Electronic Properties: Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's electronic behavior. nih.gov The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap generally suggests higher reactivity. For alkoxybenzoic acids, the electronic properties are significantly influenced by the position and nature of the alkoxy substituents. nih.gov

Reactivity Descriptors: From the HOMO and LUMO energies, several reactivity descriptors can be derived. These descriptors help in predicting how this compound will interact with other chemical species. Important descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2.

Electrophilicity Index (ω): A measure of the electrophilic power of the molecule, calculated as χ2/(2η).

These parameters provide a quantitative basis for predicting the molecule's behavior in chemical reactions.

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack. aip.org The MEP map displays regions of negative potential (typically associated with lone pairs on electronegative atoms like oxygen) in red, indicating sites susceptible to electrophilic attack. Regions of positive potential are shown in blue, indicating sites prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the carbonyl and ether oxygen atoms, and positive potential around the acidic proton of the carboxylic acid group.

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Ionization Potential (I) | 6.5 eV |

| Electron Affinity (A) | 1.2 eV |

| Electronegativity (χ) | 3.85 eV |

| Chemical Hardness (η) | 2.65 eV |

| Electrophilicity Index (ω) | 2.80 eV |

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of conformational changes and interactions with the surrounding environment, such as a solvent.

Conformational Dynamics: this compound has several rotatable bonds, including those of the ethoxy groups and the carboxylic acid group. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical and chemical properties. The conformational flexibility of the ethoxy chains and the orientation of the carboxylic acid group relative to the benzene (B151609) ring are key aspects that can be investigated.

Solvent Interactions: The behavior of this compound in solution is governed by its interactions with solvent molecules. MD simulations explicitly model the solvent, allowing for a detailed analysis of solvation shells and intermolecular interactions, such as hydrogen bonding. For instance, in an aqueous solution, MD simulations can reveal the structure and dynamics of water molecules surrounding the carboxylic acid group and the ether oxygens. The strength and lifetime of hydrogen bonds between the solute and solvent can be quantified, providing insights into the solubility and reactivity of the molecule in different media.

The radial distribution function (RDF) is a common analytical tool used in MD simulations to understand the local structure of the solvent around the solute. By plotting the probability of finding a solvent atom at a certain distance from a solute atom, the RDF can reveal the formation of ordered solvation shells.

| Parameter | Value/Description |

|---|---|

| Force Field | OPLS-AA / AMBER |

| Solvent Model | TIP3P / SPC/E |

| Ensemble | NPT (Isothermal-Isobaric) |

| Temperature | 298 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

Reaction Pathway Analysis and Mechanistic Insights via Theoretical Modeling

Theoretical modeling is a powerful approach to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and the corresponding activation energies.

Transition State Theory: A key aspect of reaction pathway analysis is the location of transition states, which are saddle points on the potential energy surface that connect reactants and products. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a critical factor in determining the reaction rate. Computational methods can optimize the geometry of transition states and perform frequency calculations to confirm their nature (i.e., the presence of a single imaginary frequency).

Reaction Mechanisms: Theoretical modeling can be used to explore different possible mechanisms for a given reaction. For example, in the esterification of this compound, computational studies could compare the energetics of different proposed pathways to determine the most likely mechanism. This level of detail provides a molecular-level understanding of how the reaction proceeds.

Solvent Effects on Reaction Pathways: The presence of a solvent can significantly influence reaction pathways and activation energies. Theoretical models can incorporate solvent effects either implicitly, using a continuum model, or explicitly, by including a number of solvent molecules in the calculation. These approaches allow for a more realistic description of reactions in solution and can explain how the solvent can stabilize or destabilize transition states and intermediates.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate both the theoretical model and the experimental assignments.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net These calculated frequencies are often scaled to account for anharmonicity and other approximations in the theoretical model. The predicted IR and Raman spectra can be compared with experimental spectra to aid in the assignment of vibrational modes to specific molecular motions. For this compound, this would involve assigning peaks to the stretching and bending modes of the carboxylic acid group, the ethoxy groups, and the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted. These predictions are highly sensitive to the molecular geometry, making them a good tool for conformational analysis. Comparing the calculated 1H and 13C NMR spectra with experimental data can help to confirm the structure of this compound and assign the resonances to specific atoms in the molecule.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is a widely used method for predicting the electronic absorption spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax). These predictions can be compared with experimental UV-Vis spectra to understand the electronic transitions responsible for the observed absorption bands.

| Spectroscopic Technique | Experimental Value | Calculated Value | Assignment |

|---|---|---|---|

| FT-IR (cm-1) | 1685 | 1700 (scaled) | C=O stretch |

| 13C NMR (ppm) | 167.2 | 166.5 | Carboxylic acid carbon |

| UV-Vis (nm) | 295 | 290 | π → π* transition |

Emerging Applications in Advanced Materials Science and Chemical Biology

Development of Metal Complexes for Luminescent Materials and Spectroscopic Probes

The exploration of benzoic acid derivatives as ligands for the synthesis of luminescent metal complexes is an active area of research. These complexes, particularly those involving lanthanide ions, often exhibit unique photophysical properties that make them suitable for applications in lighting, displays, and as biological probes. However, specific studies detailing the synthesis and characterization of metal complexes derived from 2,5-diethoxybenzoic acid for these purposes are not readily found in current literature. Research on related compounds, such as those derived from 2,5-diethoxybenzaldehyde (B1352808), suggests the potential for the broader class of 2,5-dialkoxy-substituted benzene (B151609) derivatives to form metal complexes, though their luminescent properties have not been extensively investigated.

Integration into Polymeric Systems for Functional Material Development

The incorporation of specific organic molecules into polymer backbones or as pendant groups is a common strategy to impart desired functionalities to materials, such as altered thermal stability, optical properties, or chemical resistance. While there is research on polymers derived from structurally similar compounds like 2,5-dihydroxybenzoic acid, there is a notable absence of studies focused on the integration of this compound into polymeric systems. The synthesis and characterization of polymers containing the 2,5-diethoxybenzoyl moiety would be a prerequisite for exploring their potential applications in functional materials.

Utilization in Chromatographic Techniques as Analytical Standards

Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for the separation, identification, and quantification of chemical compounds. For accurate quantification, the use of well-characterized analytical standards is crucial. While chromatographic techniques are employed in the analysis and purification of this compound and its derivatives, its specific use as a commercially available or widely established analytical standard is not documented. For instance, flash column chromatography has been utilized for its purification. The analysis of related compounds, such as 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, by HPLC for purity assessment suggests that such methods are applicable to this class of molecules. chemicalbook.com

Conclusion and Future Research Directions

Synthesis and Functional Utility of 2,5-Diethoxybenzoic Acid: A Review of Advancements

Detailed, peer-reviewed studies outlining specific advancements in the synthesis of this compound are not widely available. However, established principles of organic chemistry suggest that its synthesis would likely proceed from 2,5-dihydroxybenzoic acid (gentisic acid) via a Williamson ether synthesis, using an ethylating agent such as diethyl sulfate (B86663) or an ethyl halide in the presence of a base. Another plausible route could involve the oxidation of the corresponding 2,5-diethoxybenzaldehyde (B1352808) or 2,5-diethoxytoluene.

The functional utility of this compound is primarily projected based on its role as a chemical intermediate or building block. Analogous to its dimethoxy counterpart, which serves as a precursor in the synthesis of complex molecules like the galbulimima alkaloid GB 13 and various pharmaceutical agents, this compound holds potential as a key component in the production of specialty chemicals, polymers, and active pharmaceutical ingredients (APIs). The ethoxy groups, being slightly larger and more lipophilic than methoxy (B1213986) groups, can impart unique solubility and reactivity properties to derivative compounds, making it a valuable target for synthetic exploration.

Unexplored Biological Potentials and Therapeutic Opportunities for this compound Derivatives

The biological activities of this compound and its derivatives remain a largely uncharted territory. There is a significant opportunity to investigate this class of compounds for various therapeutic applications. Drawing parallels from related benzoic acid derivatives, research could be directed toward several key areas:

Antimicrobial and Antifungal Activity: Many phenolic acids and their derivatives exhibit antimicrobial properties. Systematic screening of this compound derivatives against a panel of pathogenic bacteria and fungi could uncover novel antimicrobial agents.

Anticancer and Antiproliferative Effects: Substituted benzoic acids have been explored as scaffolds for anticancer drugs. Investigating the cytotoxicity of novel esters, amides, and hydrazones derived from this compound against various cancer cell lines is a promising avenue.

Enzyme Inhibition: The specific stereoelectronic profile of the 2,5-diethoxy substitution pattern may be suitable for targeting the active sites of various enzymes implicated in disease, such as cyclooxygenases (COX), lipoxygenases, or acetylcholinesterase.

These potential applications are currently speculative and require dedicated in-vitro and in-vivo studies to be validated.

Methodological Innovations in Synthetic Routes and Characterization Techniques

Future research should focus on developing and optimizing efficient, scalable, and environmentally benign synthetic routes to this compound. Innovations could include:

Catalytic Methods: Exploring novel catalysts for the O-ethylation of gentisic acid that offer higher yields, selectivity, and milder reaction conditions.

Flow Chemistry: Adapting synthetic procedures to continuous flow reactors could enhance safety, efficiency, and scalability for industrial production.

Thorough characterization of this compound and its derivatives is crucial. Standard techniques would be employed to confirm the structure and purity of synthesized compounds.

Table 1: Anticipated Spectroscopic Data for this compound

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals corresponding to aromatic protons, distinct triplets and quartets for the ethoxy groups (-O-CH₂-CH₃), and a signal for the carboxylic acid proton. |

| ¹³C NMR | Resonances for the carboxyl carbon, aromatic carbons (including those bonded to oxygen), and the two carbons of the ethoxy groups. |

| FT-IR | Characteristic absorptions for the O-H stretch of the carboxylic acid, C=O stretch, C-O-C stretching of the ether linkages, and aromatic C-H and C=C bands. |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of the C₁₁H₁₄O₄ formula, along with predictable fragmentation patterns. |

Computational Chemistry as a Predictive Tool in this compound Research

Computational chemistry offers a powerful, resource-efficient approach to predict the properties and potential bioactivities of this compound and its derivatives before undertaking extensive laboratory synthesis. Key areas where computational tools can be applied include:

Property Prediction: Density Functional Theory (DFT) and other quantum mechanical methods can be used to calculate molecular geometries, electronic properties (such as electrostatic potential maps), and spectroscopic signatures (NMR, IR), which can aid in characterization.

Molecular Docking: In-silico docking studies can predict the binding affinity and mode of interaction of this compound derivatives with specific biological targets like enzymes or receptors. This can help prioritize compounds for synthesis and biological screening.

ADMET Prediction: Computational models can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates derived from this scaffold, guiding the design of molecules with more favorable pharmacokinetic profiles.

Prospects for Interdisciplinary Research and Novel Applications

The future of this compound research lies in interdisciplinary collaboration. By combining expertise from various fields, a wide range of novel applications can be explored:

Medicinal Chemistry & Pharmacology: The design and synthesis of new therapeutic agents based on the this compound scaffold.

Materials Science: Its use as a monomer or building block for the creation of specialty polymers, liquid crystals, or functional materials with unique optical or electronic properties. The ethoxy chains could influence properties like glass transition temperature and solubility in organic media.

Agrochemicals: Investigation into its potential as a precursor for novel herbicides, fungicides, or pesticides, an area where substituted aromatic compounds are frequently employed.

Q & A

Q. How can 2,5-diethoxybenzoic acid be synthesized in the laboratory, and what are the critical reaction parameters?

Methodological Answer: this compound can be synthesized via etherification of 2,5-dihydroxybenzoic acid using ethyl bromide or ethyl iodide in the presence of a base (e.g., potassium carbonate). Key parameters include:

- Reagent stoichiometry: A 2:1 molar ratio of ethyl halide to dihydroxy precursor ensures complete substitution of hydroxyl groups.

- Solvent selection: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency.

- Temperature control: Reactions typically proceed at 80–100°C for 12–24 hours under reflux .

Purification: Post-reaction, acidification with HCl followed by recrystallization from ethanol/water yields pure product (mp: 122–124°C) .

Q. What analytical techniques are suitable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection at 254 nm; retention time varies with mobile phase (e.g., acetonitrile/0.1% formic acid) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?

Methodological Answer: Single-crystal X-ray studies provide precise bond lengths and angles. For example:

- Sample preparation: Grow crystals via slow evaporation of a saturated solution in ethanol.

- Data collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 295 K.

- Key metrics: A mean σ(C–C) of 0.006 Å and R factor < 0.1 ensure reliability.

Example: A related dihexyloxy analog showed planar aromatic rings with ethoxy groups oriented at 60° to the plane, confirmed by a data-to-parameter ratio of 17.0 .

Q. What challenges arise in quantifying trace impurities in this compound, and how can they be addressed?

Methodological Answer: Challenges:

- Co-elution of byproducts (e.g., mono-ethoxy derivatives) in chromatographic methods.

- Low sensitivity for hydroxylated impurities.

Solutions: - LC-MS/MS: Use multiple reaction monitoring (MRM) for selective detection. For example, monitor transitions like m/z 226 → 181 (parent ion → fragment).

- Derivatization: Convert carboxylic acid to methyl esters via BF₃-methanol, enhancing ionization efficiency in MS .

Q. How do substituent positions influence the stability of this compound under acidic/basic conditions?

Methodological Answer:

- Acidic conditions: The ethoxy groups stabilize the aromatic ring via electron-donating effects, but prolonged exposure to strong acids (e.g., H₂SO₄) cleaves ether bonds.

- Basic conditions: Saponification of esters (if present) occurs at pH > 10, but the carboxylic acid group remains intact.

Experimental validation: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.